molecular formula C16H15BN2O2 B13404678 4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid

4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid

Cat. No.: B13404678
M. Wt: 278.1 g/mol
InChI Key: QMXXGHDFCQLIOU-UHFFFAOYSA-N
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Description

4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a phenylboronic acid moiety attached to a pyrazole ring, which is further substituted with a benzyl group. The unique structure of this compound makes it valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding phenols or quinones

    Reduction: Formation of boronate esters

    Substitution: Nucleophilic substitution reactions at the pyrazole ring

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products:

    Oxidation: Phenolic derivatives

    Reduction: Boronate esters

    Substitution: Substituted pyrazole derivatives

Scientific Research Applications

Chemistry: In organic synthesis, 4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid is used as a building block for the construction of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of enzyme inhibitors and as a probe in biochemical assays. Its boronic acid moiety allows it to interact with diols and other biomolecules, making it useful in studying biological processes.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It has shown promise in the development of drugs targeting specific enzymes and receptors.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it effective in inhibiting enzymes that contain such functional groups. The compound can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

  • 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid
  • 1-Benzyl-4-pyrazole boronic acid pinacol ester
  • 4-(1H-Pyrazol-4-yl)phenylboronic acid

Uniqueness: 4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid is unique due to the presence of both a benzyl group and a boronic acid moiety. This combination enhances its reactivity and binding properties, making it more versatile in various applications compared to its analogs.

Properties

Molecular Formula

C16H15BN2O2

Molecular Weight

278.1 g/mol

IUPAC Name

[4-(1-benzylpyrazol-4-yl)phenyl]boronic acid

InChI

InChI=1S/C16H15BN2O2/c20-17(21)16-8-6-14(7-9-16)15-10-18-19(12-15)11-13-4-2-1-3-5-13/h1-10,12,20-21H,11H2

InChI Key

QMXXGHDFCQLIOU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CN(N=C2)CC3=CC=CC=C3)(O)O

Origin of Product

United States

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